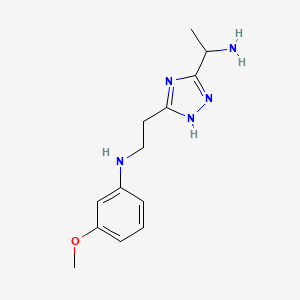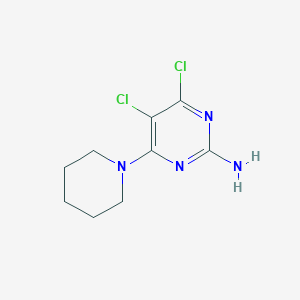
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is a complex organic compound that features a triazole ring, an aminoethyl group, and a methoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The aminoethyl group is then introduced via a nucleophilic substitution reaction. Finally, the methoxyaniline moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while nitration of the methoxyaniline moiety can produce nitro derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: This compound shares the aminoethyl group and has applications in carbohydrate analysis.
N-(Pyridin-2-yl)amides: These compounds have similar amide linkages and are used in medicinal chemistry.
Fatty Imidazolines: These compounds have similar imidazoline rings and are used as surfactants and corrosion inhibitors.
Uniqueness
N-(2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)ethyl)-3-methoxyaniline is unique due to its combination of a triazole ring, an aminoethyl group, and a methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H19N5O |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
N-[2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C13H19N5O/c1-9(14)13-16-12(17-18-13)6-7-15-10-4-3-5-11(8-10)19-2/h3-5,8-9,15H,6-7,14H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
AKVVBPLFQBNCBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NNC(=N1)CCNC2=CC(=CC=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)


![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)
![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)



